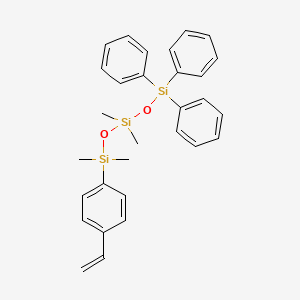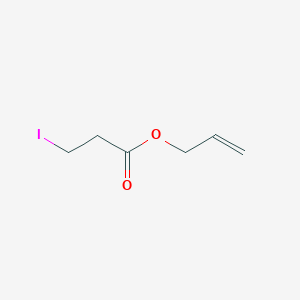![molecular formula C13H9N B14314181 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile CAS No. 111689-61-3](/img/structure/B14314181.png)
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile is a complex organic compound that belongs to the class of cyclobutanes fused with naphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile typically involves a series of photochemical reactions. One common method involves the irradiation of naphthalene-1,2-dione monoacetals in the presence of alkynes. The reaction is carried out under specific conditions, such as using hex-1-yne as both the reaction partner and solvent, and irradiating at a wavelength of 350 nm . The resulting product is then subjected to acidic hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of photochemical synthesis and subsequent hydrolysis can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce different alcohols or amines.
Applications De Recherche Scientifique
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying photochemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mécanisme D'action
The mechanism of action of 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile involves its interaction with molecular targets through its functional groups. The carbonitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2a,8b-Dihydrocyclobuta[a]naphthalene-3,4-diones: These compounds share a similar cyclobutane-naphthalene structure but differ in their functional groups.
Cyclobuta[3,4]cyclobuta[1,2-b]naphthalene: Another structurally related compound with different substituents.
Uniqueness
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile is unique due to its specific carbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where the carbonitrile functionality is essential.
Propriétés
Numéro CAS |
111689-61-3 |
|---|---|
Formule moléculaire |
C13H9N |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2a,8b-dihydrocyclobuta[a]naphthalene-6-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-9-1-5-13-11(7-9)3-2-10-4-6-12(10)13/h1-7,10,12H |
Clé InChI |
KZINYAFVZRMJHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C1C=CC3=C2C=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


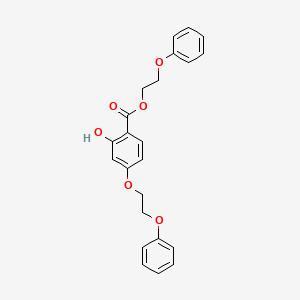
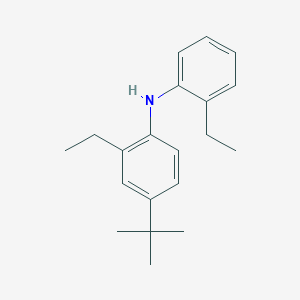
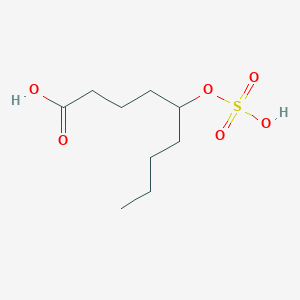
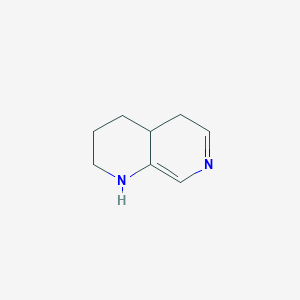
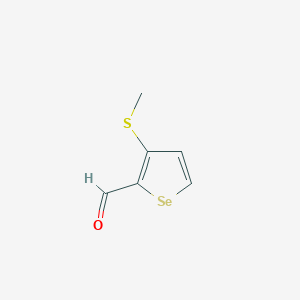
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
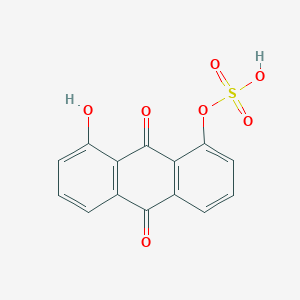

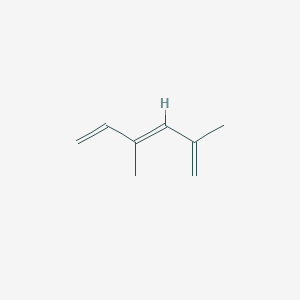
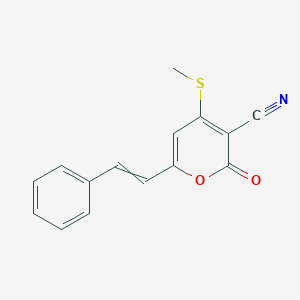
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
